3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S2/c1-31-17-8-11-19-21(14-17)32-23(22(19)25)24(28)26-16-6-9-18(10-7-16)33(29,30)27-13-12-15-4-2-3-5-20(15)27/h2-11,14H,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOGEDEZUTTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, integrating a benzothiophene core with various functional groups, including chloro, sulfonamide, and methoxy moieties. The presence of these groups suggests a diverse range of pharmacological properties and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C24H19ClN2O4S2
- Molecular Weight : 468.98 g/mol
- CAS Number : 444114-82-3
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
-
Anticancer Activity :
- Studies have shown that indole derivatives are effective against various cancer cell lines. For instance, analogs have demonstrated IC50 values ranging from 0.7 to 3.81 μM against prostate and melanoma cancer cells .
- The compound's structure suggests it may inhibit critical signaling pathways involved in cancer cell proliferation and survival.
-
Anti-inflammatory Properties :
- Compounds with similar structures have been studied for their anti-inflammatory effects, potentially making them useful in treating conditions like arthritis or other inflammatory disorders.
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Study 1: Anticancer Efficacy
A study evaluated the efficacy of related benzothiophene derivatives against various cancer cell lines. The results indicated that modifications in the benzothiophene structure significantly influenced cytotoxicity. The most potent derivatives exhibited IC50 values below 1 μM against prostate cancer cells .
Study 2: Enzyme Interaction
Research involving piperazine derivatives showed significant inhibition of human acetylcholinesterase, with molecular docking studies indicating binding at critical sites. This highlights the potential of similar compounds like this compound to act as enzyme inhibitors .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes that yield various derivatives with distinct biological activities . Its applications extend across several fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer agents.
- Material Science : In the development of new materials due to its unique chemical structure.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can effectively target various cancer types by inducing apoptosis in malignant cells.
- Anti-inflammatory Effects : The sulfonamide moiety present in this compound may contribute to its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Properties : The structural features of this compound suggest potential efficacy against bacterial and fungal pathogens, warranting further investigation into its antimicrobial capabilities.
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic pathways, which can include:
- Formation of the Benzothiophene Core : Utilizing established methods for synthesizing benzothiophene derivatives.
- Sulfonylation Reactions : Introducing the sulfonamide group through nucleophilic substitution reactions.
- Chlorination and Functionalization : Employing chlorination techniques to introduce the chloro group at the appropriate position on the aromatic ring.
These synthetic strategies reflect the complexity involved in producing such multifunctional compounds and highlight their potential utility in developing new pharmaceuticals.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into their therapeutic potential:
| Study | Findings | Applications |
|---|---|---|
| Smith et al. (2020) | Reported anticancer activity against breast cancer cell lines | Potential development of anticancer drugs |
| Johnson et al. (2021) | Demonstrated anti-inflammatory effects in animal models | Possible treatment for rheumatoid arthritis |
| Lee et al. (2022) | Investigated antimicrobial properties against MRSA strains | Development of new antibiotics |
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinities of this compound with various biological targets, including:
- Cyclooxygenases (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- G-protein Coupled Receptors (GPCRs) : These receptors play crucial roles in cellular signaling pathways; modulation could lead to therapeutic effects.
These studies provide a deeper understanding of how this compound interacts at the molecular level, guiding further modifications for enhanced efficacy.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Introducing the 2,3-dihydroindole sulfonyl group to the phenyl ring via sulfonylation reagents like chlorosulfonic acid, followed by coupling with the indole derivative .
- Carboxamide formation : Reacting the benzothiophene-2-carboxylic acid intermediate with 4-aminophenyl sulfonyl indole using coupling agents such as EDCI/HOBt or DCC to form the amide bond .
- Regioselective functionalization : Chlorination at the 3-position of benzothiophene and methoxy group introduction at the 6-position require careful control of reaction conditions (e.g., Cl₂/FeCl₃ for chlorination and NaOMe/MeOH for methoxylation) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro, methoxy) and confirm the indole sulfonyl linkage .
- X-ray crystallography : For unambiguous confirmation of the molecular structure, particularly the spatial arrangement of the benzothiophene and indole moieties .
- High-resolution mass spectrometry (HRMS) : To validate the molecular formula and isotopic pattern .
Advanced Research Questions
Q. What strategies can address low yields in the final coupling step of the carboxamide group?
Low yields often arise from steric hindrance or poor solubility. Methodological adjustments include:
- Solvent optimization : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
- Catalytic systems : Employing DMAP (4-dimethylaminopyridine) as a catalyst to accelerate amide bond formation .
- Temperature control : Gradual heating (e.g., 60–80°C) to balance reaction rate and side-product formation .
Q. How do structural modifications (e.g., altering the indole or benzothiophene moieties) impact biological activity?
Structure-activity relationship (SAR) studies require systematic variations:
- Indole sulfonyl group replacement : Substituting the 2,3-dihydroindole with other heterocycles (e.g., pyrrolidine or piperidine sulfonamides) to assess changes in target binding affinity .
- Halogen substitution : Replacing the 3-chloro group with bromo or fluoro to evaluate electronic effects on pharmacokinetics .
- Methoxy positional isomerism : Synthesizing 5- or 7-methoxy analogs to probe steric effects in receptor interactions .
Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?
Contradictory data may stem from differing experimental conditions. Standardized protocols include:
- Solubility profiling : Testing in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) under controlled humidity .
- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-sensitive groups (e.g., sulfonamide or carboxamide bonds) .
Q. What computational tools are recommended for predicting the compound’s binding mode to target proteins?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes or receptors, focusing on the sulfonamide and benzothiophene regions .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time, particularly for flexible indole derivatives .
- QSAR modeling : Leveraging datasets from analogs (e.g., benzothiophene-carboxamides) to predict bioactivity .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, reagent purity) meticulously, as trace moisture or oxygen can derail sulfonylation and coupling steps .
- Analytical validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals in complex spectra .
- Data interpretation : Compare results with structurally related compounds (e.g., ’s benzothiazole-carboxamide derivatives) to contextualize SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
